Enantiomeric Purity for SAR Studies
Commercially sourced (R)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid (CAS 744193‑65‑5) is certified at ≥98% purity by TLC, and suppliers provide specific rotation data to confirm enantiomeric identity . In contrast, the racemic mixture (CAS 412925‑58‑7) is sold without enantiomeric excess specification and is labelled 'not for direct human use' . Using the single enantiomer eliminates the 50% contamination by the (S)-antipode present in the racemate, which in β‑amino‑acid‑containing integrin antagonists has been shown to cause a >100‑fold shift in IC50 between enantiomers [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | ≥98% (TLC); single enantiomer (R) confirmed by specific rotation |
| Comparator Or Baseline | Racemate (CAS 412925-58-7): no enantiomeric excess specification; 50:50 mixture of (R)- and (S)-enantiomers |
| Quantified Difference | ≥98% single enantiomer vs. 50% desired enantiomer in racemate |
| Conditions | Vendor certificate of analysis (TLC, specific rotation); integrin αvβ3 antagonist SAR data from Thompson et al. (2000) |
Why This Matters
Procurement of the single (R)-enantiomer ensures that SAR campaigns measure the activity of a defined stereoisomer, not an averaged signal from a racemic mixture, which is critical when enantiomers exhibit divergent target affinities.
- [1] Thompson, A. M.; Bridges, A. J. et al. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. J. Med. Chem. 2000, 43, 4200–4211. View Source
